N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide is a synthetic organic compound with the molecular formula C15H16N2O5. This compound features a chroman ring system linked to an oxazolidinone moiety via an ethyl chain. The presence of both chroman and oxazolidinone structures suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Oxazolidinone Formation: The oxazolidinone moiety is usually formed by reacting an amino alcohol with phosgene or a phosgene equivalent, such as triphosgene, under controlled conditions.
Linking the Two Moieties: The final step involves linking the chroman and oxazolidinone moieties via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where the chroman derivative is reacted with an ethyl halide, followed by coupling with the oxazolidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The oxazolidinone moiety can be reduced to form amino alcohol derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the ethyl chain.
Major Products Formed
Oxidation: Quinone derivatives of the chroman ring.
Reduction: Amino alcohol derivatives from the oxazolidinone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
Pathways Involved: It may modulate pathways related to inflammation and cell proliferation, potentially through the inhibition of pro-inflammatory cytokines and the activation of antioxidant response elements.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar heterocyclic structures, such as isoxazole derivatives, which also exhibit a range of biological activities.
Oxindole Derivatives: Compounds containing the oxindole moiety, known for their anticancer and anti-inflammatory properties.
Uniqueness
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide is unique due to the combination of the chroman and oxazolidinone moieties, which may confer distinct biological activities and therapeutic potential not observed in other similar compounds .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-13-9-21-15(20)17(13)8-7-16-14(19)12-6-5-10-3-1-2-4-11(10)22-12/h1-4,12H,5-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGASMSPPESSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCCN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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